

3,4-Difluoro-2-methylbenzonitrile solubility data

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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylbenzonitrile

Cat. No.: B150818

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An In-Depth Technical Guide to the Solubility of **3,4-Difluoro-2-methylbenzonitrile**

Authored by: A Senior Application Scientist Introduction

3,4-Difluoro-2-methylbenzonitrile is a fluorinated aromatic nitrile, a class of compounds that holds significant value as a versatile building block in modern organic synthesis.^{[1][2]} With the molecular formula C₈H₅F₂N, its structure is characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a nitrile functional group.^[3] This unique combination of substituents makes it a key intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The presence of fluorine atoms is of particular note, as their incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.^[4]

Understanding the solubility of **3,4-difluoro-2-methylbenzonitrile** is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of its physicochemical properties, a theoretical framework for its solubility, and detailed, field-proven protocols for its experimental determination.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to predicting its solubility behavior. The key properties of **3,4-difluoro-2-methylbenzonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	847502-83-4	[3][5]
Molecular Formula	C ₈ H ₅ F ₂ N	[3]
Molecular Weight	153.13 g/mol	[3][6]
Appearance	White to cream to yellow powder/crystalline solid	[1][7]
Melting Point	39-44 °C	[3]
Boiling Point	213.5 ± 35.0 °C (Predicted)	[3]
Density	1.21 ± 0.1 g/cm ³ (Predicted)	[3]

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8][9] The molecular structure of **3,4-difluoro-2-methylbenzonitrile** possesses both polar and non-polar characteristics that will dictate its solubility profile.

- Non-Polar Characteristics: The benzene ring is inherently non-polar and will favor interactions with non-polar or weakly polar organic solvents through hydrophobic interactions.[10]
- Polar Characteristics: The nitrile group (-C≡N) is polar, and the two electronegative fluorine atoms create a dipole moment, contributing to the molecule's overall polarity. These features suggest an affinity for polar solvents.

Based on the structure, we can predict a qualitative solubility profile. The compound is expected to have low solubility in highly polar solvents like water, as the non-polar benzene ring dominates. Conversely, it is likely to be soluble in a range of organic solvents. For comparison, the parent compound, benzonitrile, is only slightly soluble in water but is miscible with many organic solvents such as acetone, ethanol, and diethyl ether.[11][12][13] The fluorine and methyl substituents on **3,4-difluoro-2-methylbenzonitrile** will modulate this behavior, but the general trend is expected to be similar.

Experimental Determination of Solubility

Due to the lack of publicly available quantitative solubility data, this section provides robust, self-validating protocols for determining the solubility of **3,4-difluoro-2-methylbenzonitrile** in your laboratory.

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). **3,4-Difluoro-2-methylbenzonitrile** is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[\[5\]](#) Mandatory precautions include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[14\]](#)[\[15\]](#)
- Avoiding inhalation of dust and contact with skin and eyes.[\[15\]](#)

Qualitative Solubility Assessment Workflow

A preliminary qualitative assessment is a rapid and efficient method to screen for suitable solvents. This protocol is based on standard organic chemistry laboratory techniques.[\[16\]](#)[\[17\]](#)

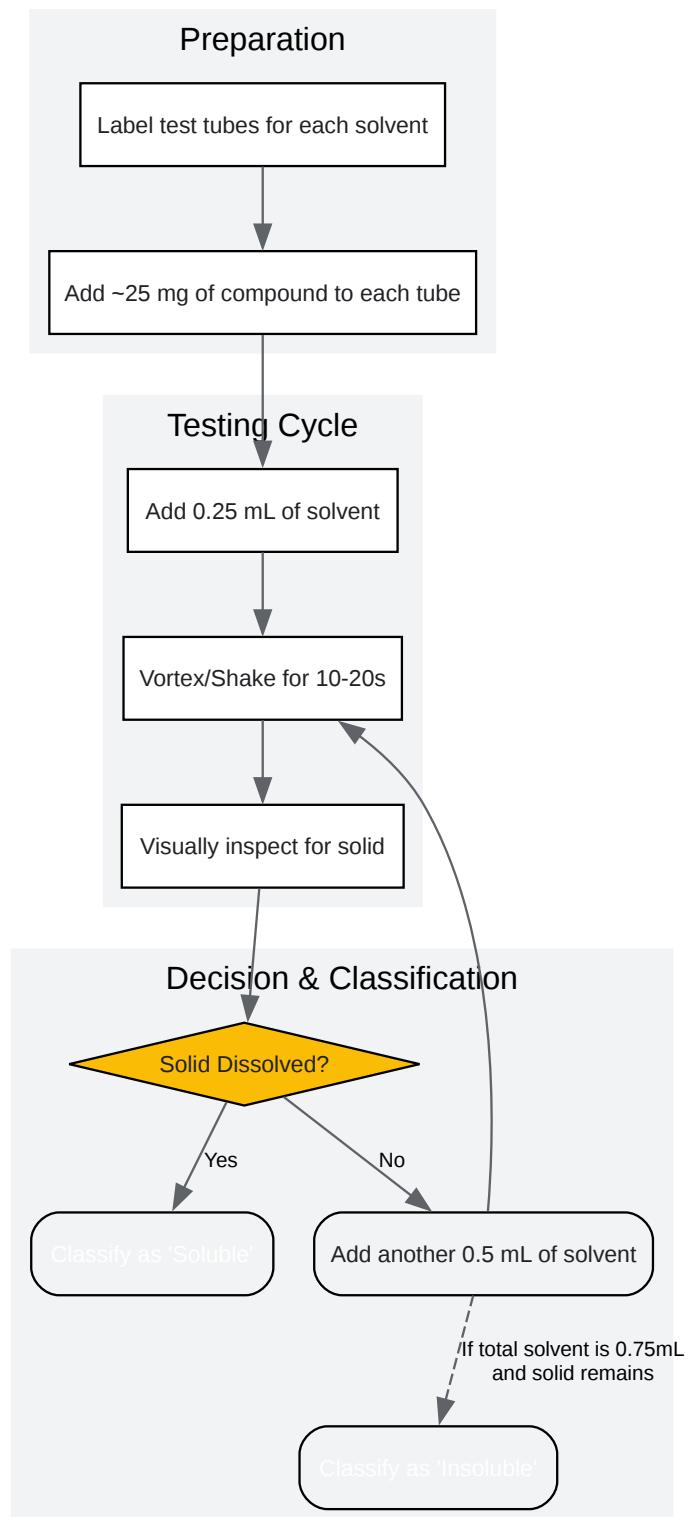
Step-by-Step Protocol

- Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
- Sample Addition: Add approximately 25 mg of **3,4-difluoro-2-methylbenzonitrile** to each test tube.
- Solvent Addition: Add the selected solvent to the corresponding test tube in 0.25 mL increments.
- Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[\[8\]](#)
- Observation: Visually inspect the solution for any remaining solid particles.

- Classification:
 - Soluble: If the compound dissolves completely after adding a total of 0.75 mL of solvent.
 - Slightly Soluble: If the compound partially dissolves.
 - Insoluble: If no significant dissolution is observed.[\[16\]](#)
- Record: Carefully record your observations for each solvent.

Workflow Diagram

Qualitative Solubility Assessment Workflow

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Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.^[9] This protocol outlines the key steps to achieve reliable and reproducible quantitative data.

Step-by-Step Protocol

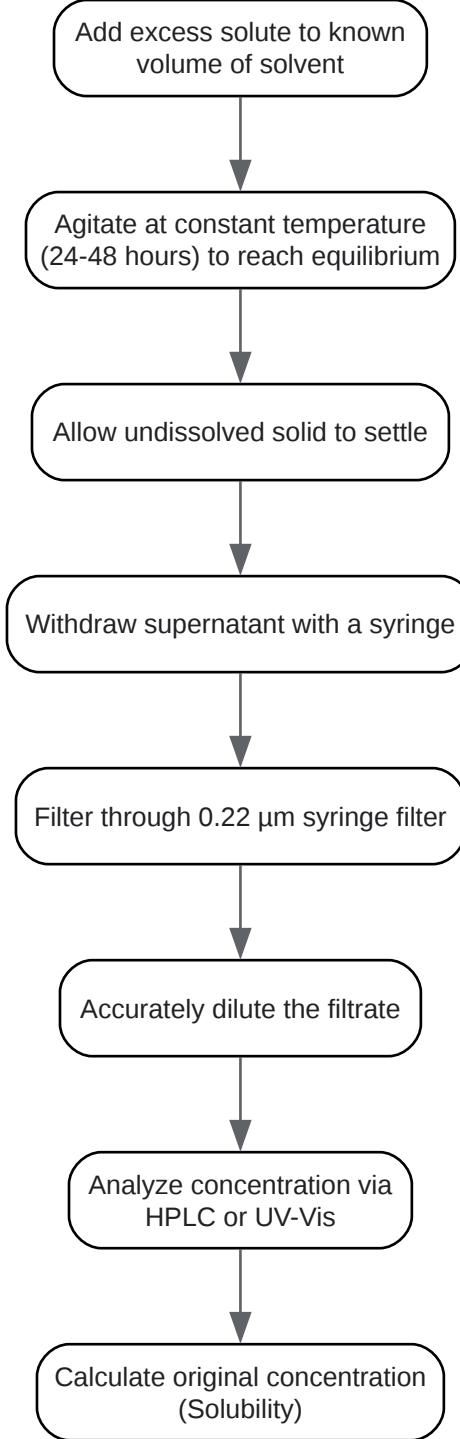
- Preparation of Saturated Solution:
 - Add an excess amount of **3,4-difluoro-2-methylbenzonitrile** to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure equilibrium with a saturated solution.
 - Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) using an orbital shaker or magnetic stirrer. This ensures that equilibrium is reached.^[9]
- Phase Separation:
 - Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.
 - Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
- Quantification:
 - Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
 - Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
 - Method Validation: A calibration curve must be prepared using standard solutions of known concentrations of **3,4-difluoro-2-methylbenzonitrile** to ensure the accuracy of the

quantification.

- Calculation:
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.
 - Express the solubility in standard units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Quantitative Solubility (Shake-Flask) Workflow



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Caption: The shake-flask method for quantitative solubility.

Conclusion

While specific solubility data for **3,4-difluoro-2-methylbenzonitrile** is not readily available in the literature, its molecular structure provides a solid basis for predicting its behavior in various solvents. This guide offers a comprehensive theoretical framework and, most importantly, detailed, actionable protocols for the experimental determination of its solubility. By following the outlined workflows, researchers and drug development professionals can generate the precise and reliable data needed to advance their work with this important chemical intermediate.

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